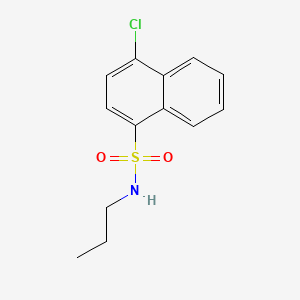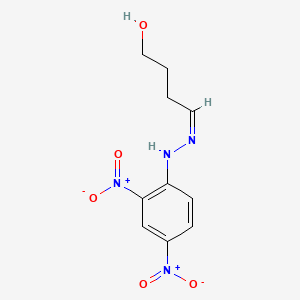
Richenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Richenoic acid, also known as 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-7-Isopropenyl-3-[(2S,5S)-5-isopropenyl-2-methyltetrahydro-2-furanyl]-6,9a,9b-trimethyldodecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid, is an organic compound with the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol . It is a colorless to light yellow solid with a pungent taste and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Métodos De Preparación
Richenoic acid can be synthesized through various methods. One common approach involves the hydrolysis of castor oil, which is rich in hydroxylated fatty acids like ricinoleic acid . The preparation methods include:
Twitchell Process: This involves the use of sulfuric acid and a catalyst to hydrolyze castor oil.
Colgate-Emery Process: This method uses an alkaline catalyst to achieve hydrolysis.
Transesterification: This involves the reaction of castor oil with methanol in the presence of a catalyst.
Lipase-Catalyzed Hydrolysis: This green method uses the enzyme lipozyme TL IM to hydrolyze castor oil.
Análisis De Reacciones Químicas
Richenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various catalysts
Aplicaciones Científicas De Investigación
Richenoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer properties.
Industry: It is used in the production of soaps, lubricants, coatings, and other industrial products .
Mecanismo De Acción
The mechanism of action of richenoic acid involves its interaction with various molecular targets and pathways. It can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1), leading to various biological effects . These interactions can modulate neurotransmitter release, inflammation, and pain perception.
Comparación Con Compuestos Similares
Richenoic acid is similar to other compounds such as eichlerianic acid, methyl eichlerianate, shoreic acid, and aglinin A . These compounds share similar structural features but differ in their functional groups and physicochemical properties. This compound is unique due to its specific molecular structure and the presence of multiple functional groups, which contribute to its diverse biological activities.
Propiedades
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROONGBAFVTVDKQ-RQKFYXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)


